dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Overview
Description
Thieno[2,3-c]pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are typically synthesized from 3-amino-4-cyano-2-thiophenecarboxamides .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-c]pyridine derivatives are diverse and depend on the specific substituents present on the molecule .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis and Cyclizations : The compound has been synthesized through reactions involving 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, leading to various heterocyclization products. Quantum chemical calculations have been used to study the tautomeric equilibrium of these compounds, indicating the versatility of this compound in synthetic chemistry (Chigorina, Bespalov, & Dotsenko, 2019).
Characterization and Structural Analysis : In-depth characterization of related compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur has been carried out. X-ray crystallography and DFT analyses reveal details about their molecular structure and intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Pharmaceutical Synthesis
Catalytic Applications : The compound has been explored as a catalyst in pharmaceutical synthesis, particularly in acylation and esterification reactions. This shows its potential role in the synthesis of complex pharmaceutical compounds (Sun Ji-gu, 2014).
Formation of Novel Compounds : The compound has been used as a starting material in the synthesis of various novel heterocyclic compounds, demonstrating its utility in creating new pharmacologically relevant structures (Akimoto, Kawai, Nomura, Nagao, Kawachi, & Sugimura, 1977).
Bioactivity and Potential Therapeutic Applications
Antioxidant Activity : Some derivatives synthesized from dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate have shown significant antioxidant activity. This indicates potential therapeutic applications in conditions where oxidative stress is a factor (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Synthesis of Mutagens : The compound has been used in the synthesis of mutagenic compounds, suggesting its role in studies related to genetic mutations and cancer research (Akimoto et al., 1977).
Future Directions
properties
IUPAC Name |
dimethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-10(14)8-6-3-4-13(11(15)17-2)5-7(6)18-9(8)12/h3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUVCAZXZEALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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